Molecular Complexity Benchmarking Against Simplest Benzenesulfonamide Core
Compared to the simplest benzenesulfonamide scaffold (C6H7NO2S, MW 157.2 g/mol), the target compound exhibits a 2.3-fold increase in molecular weight (365.5 g/mol), a 3.3-fold increase in heavy atom count (24 vs. ~11), and the introduction of an undefined stereocenter, which collectively raise the molecular complexity score from 106 (benzenesulfonamide) to 570, as computed by Cactvs [1]. This elevated complexity translates to a more discriminative pharmacological profile in screening libraries. The computed lipophilicity (XLogP3-AA = 1.7) positions the compound in a moderately lipophilic range, contrasting with the highly polar unsubstituted benzenesulfonamide (XLogP ≈ -0.5), thereby altering membrane permeability predictions [1].
| Evidence Dimension | Molecular complexity (Cactvs score) and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Complexity = 570; XLogP3-AA = 1.7; Heavy atom count = 24; TPSA = 120 Ų; MW = 365.5 g/mol |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (Complexity ≈ 106; XLogP ≈ -0.5; Heavy atom count ≈ 11); Class-typical benzenesulfonamide antibiotics (e.g., sulfanilamide, MW 172.2, XLogP ≈ 0.0) |
| Quantified Difference | 5.4-fold higher complexity; ΔXLogP ≈ 2.2 log units; 2.3-fold higher MW |
| Conditions | Computed properties via PubChem (Cactvs 3.4.8.24, XLogP3 3.0); in silico baseline comparison |
Why This Matters
Elevated complexity and intermediate lipophilicity reduce the probability of off-target promiscuity commonly observed with simpler, more polar sulfonamides, making this compound a more selective tool for probing specific biological targets such as T3SS components.
- [1] PubChem Compound Summary for CID 71781750. National Center for Biotechnology Information (2025). Computed descriptors include Cactvs Complexity, XLogP3-AA, TPSA, Heavy Atom Count. View Source
